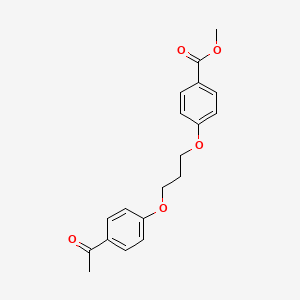

Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate

Overview

Description

The compound "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" is a chemical entity that can be synthesized through various organic reactions. It is related to the family of esters and is characterized by the presence of acetylphenoxy and benzoate groups. The compound's structure suggests potential applications in the field of organic electronics, pharmaceuticals, or as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related methyl benzoate derivatives can be achieved through an anionic domino process, as described in the one-pot synthesis of 3,5-alkylated acetophenones and methyl benzoate derivatives . This process involves the reaction of primary 1,3-dinitroalkanes with 2-ene-1,4-dione or 2-ene-4-oxo ester derivatives in the presence of a base like DBU. Such synthetic routes could potentially be adapted for the synthesis of "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of heterocyclic system synthesis. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate has been used to generate fused heterocyclic systems, indicating that "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" could also participate in similar nucleophilic reactions to form complex heterocycles . Additionally, the presence of acetyl groups in the structure suggests potential reactivity in acylation reactions.

Physical and Chemical Properties Analysis

The physical properties of compounds with similar structures, such as liquid crystalline properties, have been studied extensively . The mesomorphic properties of alkyl benzoates indicate that "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" may also exhibit interesting phase behavior, which could be relevant for materials science applications. The chemical properties, including reactivity descriptors, NPA, and NLO properties, have been investigated using quantum chemical studies, providing insights into the stability and electronic properties of the molecule .

Scientific Research Applications

Kinetics and Synthesis Methodologies

- Kinetics in Phase-Transfer Catalysis : A study by Huang and Yang (2005) explored the kinetics of synthesizing 4-acetylphenyl benzoate, a compound related to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate. They found that the reaction rate is highly dependent on agitation speeds in a third-phase catalytic reaction.

- Synthesis of Derivatives : Research by Rolando et al. (2013) described the synthesis of water-soluble esters of acetylsalicylic acid with modifications similar to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate, showcasing the versatility of such compounds in drug development.

Potential Pharmaceutical Applications

- Photopolymerization Agent : A study by Guillaneuf et al. (2010) demonstrated the use of a related compound as a photoiniferter, decomposing under UV irradiation to generate radicals, indicating potential use in innovative pharmaceutical technologies.

- Synthesis of Triaromatic Ester Group Containing Diepoxides : Mormann and Bröcher (1998) synthesized novel triaromatic diepoxides related to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate, which could be relevant in developing liquid crystalline thermoset networks, potentially useful in biomedical applications.

Material Science and Engineering Applications

- Liquid Crystalline Properties : Research by Kuboshita et al. (1991) on similar compounds showed that nonlinear molecular structures like Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate can form mesophases, indicating potential applications in liquid crystal technology.

- Thermal Properties in Copolymers : A study by Mary and Reddy (1991) on copolymers of 3-hydroxy-4-acetylphenyl methacrylate with methyl acrylate, which are structurally similar to Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate, revealed insights into the thermal properties of such copolymers.

Safety and Hazards

properties

IUPAC Name |

methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-14(20)15-4-8-17(9-5-15)23-12-3-13-24-18-10-6-16(7-11-18)19(21)22-2/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJINLHVKFLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594794 | |

| Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937602-04-5 | |

| Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)

![1-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3022167.png)

![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)

![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)